molecular formula C6H14Cl2N2 B11909755 5-Azaspiro[2.4]heptan-1-amine dihydrochloride CAS No. 150543-40-1

5-Azaspiro[2.4]heptan-1-amine dihydrochloride

Cat. No.: B11909755
CAS No.: 150543-40-1
M. Wt: 185.09 g/mol
InChI Key: OZUUGZHRALMJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[2.4]heptan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing an amine group and a halogenated carbon chain. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

5-Azaspiro[2.4]heptan-1-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[2.4]heptan-1-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

5-Azaspiro[2.4]heptan-1-amine dihydrochloride, commonly referred to as (1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride, is a bicyclic compound within the azaspiro family. This compound has garnered attention for its significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C6_6H12_{12}Cl2_2N2_2
  • Molecular Weight : Approximately 185.1 g/mol
  • Structure : The compound features a spirocyclic structure that incorporates a nitrogen atom, contributing to its unique chemical and biological properties.

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes. The primary mechanisms include:

  • Receptor Modulation : It has been shown to interact with serotonin and dopamine receptors, suggesting implications for mood regulation and cognitive function.
  • Enzyme Inhibition : The compound exhibits inhibitory effects on bacterial DNA-gyrase, an enzyme critical for bacterial DNA replication, highlighting its potential as an antibacterial agent.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Neuropharmacology Modulates neurotransmitter systems, potentially influencing mood and cognition.
Antibacterial Properties Inhibits bacterial DNA-gyrase, indicating potential use in treating bacterial infections.
Enzyme Interaction Affects various enzymes involved in biochemical pathways, which may lead to therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neurotransmitter Interaction Study : A study demonstrated that the compound modulates serotonin receptor activity, which may have implications for mood disorders. The research indicated that specific dosages could enhance serotonin signaling pathways in animal models.
  • Antibacterial Efficacy : In vitro studies revealed that derivatives of this compound showed significant inhibition of bacterial growth in strains resistant to conventional antibiotics. This suggests a potential role in developing new antibacterial therapies.
  • Pharmacokinetics Research : Ongoing research aims to elucidate the pharmacokinetics of the compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties to better understand its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Key Features
(1R,3S)-5-Azaspiro[2.4]heptan-1-amine150516-49-7Different stereochemistry affecting biological activity
(1S,3S)-5-Azaspiro[2.4]heptan-1-amine150736-21-3Similar structure but distinct pharmacological effects
5-Thiaspiro[2.4]heptan-1-amineNot specifiedContains sulfur instead of nitrogen

The distinct stereochemistry of this compound significantly influences its interaction with biological targets compared to its analogs.

Properties

CAS No.

150543-40-1

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

5-azaspiro[2.4]heptan-2-amine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-6(5)1-2-8-4-6;;/h5,8H,1-4,7H2;2*1H

InChI Key

OZUUGZHRALMJRF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC2N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.